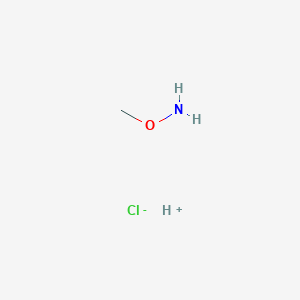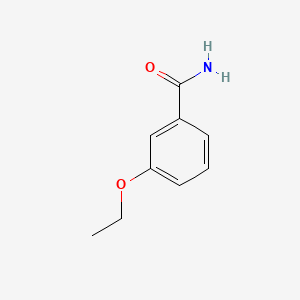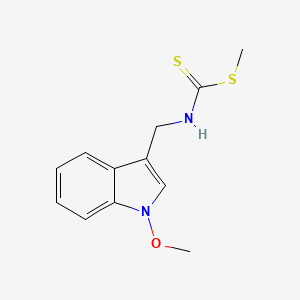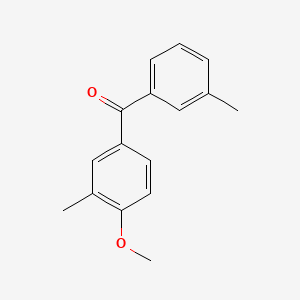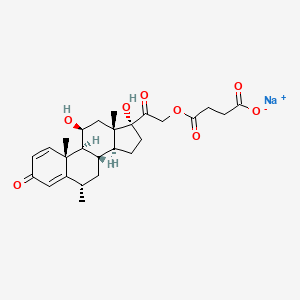
甲泼尼龙钠琥珀酸酯
描述
Methylprednisolone sodium succinate is a synthetic glucocorticoid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is the sodium succinate ester of methylprednisolone, a derivative of prednisolone. This compound is highly soluble in water and alcohol, making it suitable for intravenous administration in situations requiring rapid therapeutic effects .
科学研究应用
Methylprednisolone sodium succinate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods such as HPLC and mass spectrometry.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory and autoimmune conditions.
Industry: Utilized in the development and testing of new pharmaceutical formulations and drug delivery systems .
作用机制
Methylprednisolone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This results in the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins. The compound also inhibits the migration of leukocytes to sites of inflammation and reduces capillary permeability .
Similar Compounds:
Prednisolone: A less potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects .
Uniqueness: Methylprednisolone sodium succinate is unique due to its rapid onset of action and high solubility, making it particularly useful in acute medical situations. Compared to prednisolone, it has greater anti-inflammatory potency and less tendency to cause sodium and water retention. Unlike dexamethasone, it has a shorter duration of action, which can be advantageous in situations requiring precise control of glucocorticoid effects .
安全和危害
生化分析
Biochemical Properties
Methylprednisolone sodium succinate plays a significant role in biochemical reactions by modulating the activity of various enzymes, proteins, and other biomolecules. It primarily interacts with glucocorticoid receptors, which are intracellular receptors that regulate gene expression. Upon binding to these receptors, methylprednisolone sodium succinate forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements in the DNA. This interaction leads to the regulation of genes involved in inflammatory and immune responses . Additionally, methylprednisolone sodium succinate inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Cellular Effects
Methylprednisolone sodium succinate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as lymphocytes and macrophages, methylprednisolone sodium succinate suppresses the production of cytokines and chemokines, thereby reducing inflammation . It also inhibits the proliferation of T cells and induces apoptosis in certain immune cells, contributing to its immunosuppressive effects . In non-immune cells, methylprednisolone sodium succinate affects glucose metabolism by increasing gluconeogenesis and decreasing glucose uptake, leading to hyperglycemia .
Molecular Mechanism
The molecular mechanism of action of methylprednisolone sodium succinate involves its binding to glucocorticoid receptors, which are part of the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change that allows it to translocate to the nucleus. . This regulation of gene expression results in the inhibition of pro-inflammatory genes and the upregulation of anti-inflammatory genes. Additionally, methylprednisolone sodium succinate inhibits the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), further reducing the expression of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylprednisolone sodium succinate can vary over time. The compound is rapidly absorbed and distributed throughout the body, with demonstrable effects evident within one hour of administration . The stability and degradation of methylprednisolone sodium succinate are influenced by factors such as temperature and pH. Long-term studies have shown that prolonged exposure to methylprednisolone sodium succinate can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often reversible upon discontinuation of the compound.
Dosage Effects in Animal Models
The effects of methylprednisolone sodium succinate vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At high doses, methylprednisolone sodium succinate can cause toxic effects such as hyperglycemia, hypertension, and immunosuppression . In animal studies, threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effect but increases the risk of adverse effects .
Metabolic Pathways
Methylprednisolone sodium succinate is involved in various metabolic pathways, including carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, promoting gluconeogenesis and increasing blood glucose levels . Additionally, methylprednisolone sodium succinate affects lipid metabolism by increasing lipolysis and redistributing fat to different body compartments . These metabolic effects contribute to the overall physiological response to the compound.
Transport and Distribution
Methylprednisolone sodium succinate is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water, allowing for rapid absorption and distribution following intravenous or intramuscular administration . The compound binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . Within cells, methylprednisolone sodium succinate can diffuse across cell membranes and bind to intracellular glucocorticoid receptors, initiating its biochemical effects .
Subcellular Localization
The subcellular localization of methylprednisolone sodium succinate is primarily within the cytoplasm and nucleus of cells. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to regulate gene expression . The activity and function of methylprednisolone sodium succinate are influenced by its localization within these cellular compartments, as well as by post-translational modifications that may affect its binding affinity and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone sodium succinate involves the esterification of methylprednisolone with succinic acid. The process typically includes the following steps:
Esterification: Methylprednisolone is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Purification: The resulting ester is purified through crystallization or chromatography to remove impurities.
Conversion to Sodium Salt: The purified ester is then converted to its sodium salt form by reacting with sodium hydroxide
Industrial Production Methods: Industrial production of methylprednisolone sodium succinate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Methylprednisolone sodium succinate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to release methylprednisolone and succinic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common in typical pharmaceutical applications.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage
Common Reagents and Conditions:
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions
Major Products:
Hydrolysis: Methylprednisolone and succinic acid.
Oxidation: Oxidized derivatives of methylprednisolone.
Reduction: Reduced forms of methylprednisolone.
Substitution: Substituted methylprednisolone derivatives
属性
IUPAC Name |
sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISKWAFAHGMGT-SGJOWKDISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2921-57-5 (Parent) | |
| Record name | Methylprednisolone sodium succinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023303 | |
| Record name | Methylprednisolone sodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375-03-3 | |
| Record name | Methylprednisolone sodium succinate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone sodium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE SODIUM SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


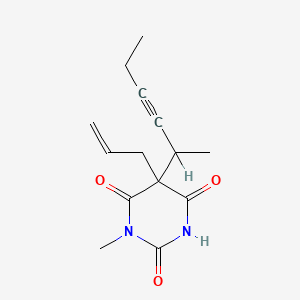

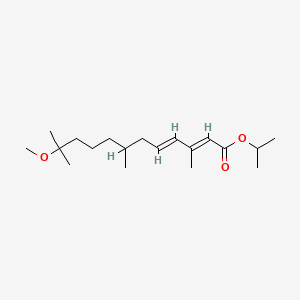
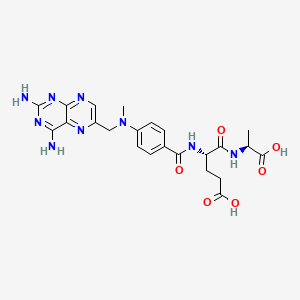
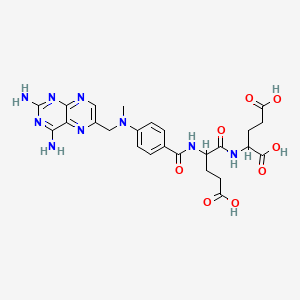
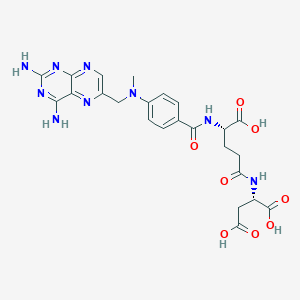
![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)



